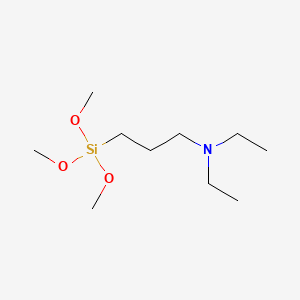

(N,N-Diethyl-3-aminopropyl)trimethoxysilane

Description

Propriétés

IUPAC Name |

N,N-diethyl-3-trimethoxysilylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NO3Si/c1-6-11(7-2)9-8-10-15(12-3,13-4)14-5/h6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDHYRXZZNDOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068275 | |

| Record name | 1-Propanamine, N,N-diethyl-3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41051-80-3 | |

| Record name | 3-(Diethylamino)propyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41051-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-3-(trimethoxysilyl)-1-propanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, N,N-diethyl-3-(trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, N,N-diethyl-3-(trimethoxysilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-3-(trimethoxysilyl)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-3-(TRIMETHOXYSILYL)-1-PROPANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EE2ARR677 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine, also known as (N,N-Diethyl-3-aminopropyl)trimethoxysilane or [3-(Diethylamino)propyl]trimethoxysilane, primarily targets mesoporous titania–silica mixed oxides. These mixed oxides are used in various chemical processes, including epoxidation catalysts.

Mode of Action

The compound interacts with its targets by forming covalent bonds. Specifically, N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine is covalently bonded to the mesoporous titania–silica mixed oxides. This bonding enhances the functionality of the mixed oxides, enabling them to act as effective epoxidation catalysts.

Biochemical Pathways

The primary biochemical pathway affected by N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine involves the process of epoxidation. Epoxidation is a reaction that involves the conversion of an alkene to an epoxide, which is a cyclic ether with three ring atoms. The compound’s interaction with the mesoporous titania–silica mixed oxides enhances their ability to catalyze this reaction.

Result of Action

The molecular and cellular effects of N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine’s action primarily involve the enhancement of epoxidation reactions. By covalently bonding to mesoporous titania–silica mixed oxides, the compound increases their catalytic activity, leading to more efficient epoxidation processes.

Action Environment

The action, efficacy, and stability of N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine can be influenced by various environmental factors. For instance, the compound is known to be sensitive to moisture. Therefore, it needs to be stored and handled in a dry environment to maintain its reactivity and effectiveness. Additionally, the compound’s reactivity may also be influenced by the presence of other chemicals in its environment.

Analyse Biochimique

Biochemical Properties

(N,N-Diethyl-3-aminopropyl)trimethoxysilane plays a significant role in biochemical reactions, particularly in the modification of surfaces and the immobilization of biomolecules. It can covalently bond to mesoporous titania-silica mixed oxides, acting as an epoxidation catalyst. Additionally, it can be immobilized on mesoporous silicas (SBA-15) to serve as adsorbents for capturing CO2. The compound interacts with various enzymes and proteins, facilitating the formation of stable complexes that enhance the efficiency of biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to react slowly with moisture and water, which can affect its long-term stability. Studies have shown that prolonged exposure to this compound can lead to gradual changes in cellular function, including alterations in cell signaling and metabolism. These temporal effects are important considerations for researchers using this compound in long-term experiments.

Activité Biologique

(N,N-Diethyl-3-aminopropyl)trimethoxysilane, often abbreviated as DEAMP, is a trialkoxysilane compound with significant applications in surface modification, catalysis, and materials science. Its unique chemical structure allows it to function effectively as a coupling agent, enhancing the reactivity of inorganic substrates.

- Molecular Formula : C10H25NO3Si

- Molecular Weight : 235.40 g/mol

- Boiling Point : 120 °C at 20 mmHg

- Density : 0.934 g/mL

- Flash Point : 100 °C

Biological Activity

The biological activity of DEAMP has been investigated in various studies, particularly focusing on its toxicity, mutagenicity, and potential applications in biomedicine.

Toxicity Studies

- Acute Toxicity : DEAMP has been subjected to acute toxicity testing through oral, dermal, and inhalation routes. Results indicate a relatively low toxicity profile with no systemic effects observed in repeated dose studies on rabbits and rats .

- No Observed Adverse Effect Level (NOAEL) : In a 90-day oral study with rats, the NOAEL was determined to be 200 mg/kg bw/day. This suggests that DEAMP can be considered safe at lower exposure levels .

- Skin and Eye Irritation : Studies have shown that DEAMP can cause moderate skin irritation and severe eye irritation in animal models, necessitating careful handling during laboratory use .

- Genotoxicity Tests : Various assays including Ames tests and micronucleus assays have indicated no significant genotoxic potential for DEAMP, reinforcing its safety for use in biological applications .

Surface Modification Applications

DEAMP is utilized for modifying silica-based materials. A benchmark reaction involved grafting DEAMP onto silica gel using sustainable solvents like 1-heptanol. Characterization techniques such as solid-state NMR confirmed successful grafting and the presence of amino groups, which are crucial for enhancing the material's properties .

Catalytic Activity

Research has demonstrated that DEAMP can act as a catalyst support for various reactions. For instance, it has been used to anchor palladium catalysts on silica for accelerating Tsuji-Trost reactions, showcasing its utility in organic synthesis .

Summary of Biological Activity

| Activity Type | Findings |

|---|---|

| Acute Toxicity | Low toxicity; no systemic effects observed |

| NOAEL | 200 mg/kg bw/day (oral) |

| Skin Irritation | Moderate irritation |

| Eye Irritation | Severe irritation |

| Genotoxicity | No significant genotoxic potential |

Applications De Recherche Scientifique

Surface Modification

One of the primary applications of (N,N-Diethyl-3-aminopropyl)trimethoxysilane is in the modification of surfaces to enhance adhesion properties. It is used to functionalize silica and other inorganic substrates, allowing for improved bonding with organic materials. This is particularly useful in creating hybrid materials that combine organic and inorganic components.

Case Study : A study demonstrated that applying this compound to silica surfaces significantly improved the adhesion of polymer coatings, enhancing the durability and performance of the final product .

Synthesis of Amine-Functionalized Silicas

The compound serves as an important additive in synthesizing amine-functionalized silicas. These silicas are utilized in various applications, including catalysis and drug delivery systems.

| Application | Description |

|---|---|

| Amine-Functionalized Silicas | Used in drug delivery systems for targeted therapy. |

| Catalysts | Supports catalysts for chemical reactions, enhancing efficiency. |

Coupling Agent in Polymer Composites

This compound acts as a coupling agent that improves the interfacial adhesion between inorganic fillers and organic polymers. This application is crucial in developing composite materials with enhanced mechanical properties.

Case Study : Research indicated that incorporating this silane into polymer composites led to a notable increase in tensile strength and thermal stability compared to composites without silane treatment .

Biomedical Applications

The compound has shown potential in biomedical applications, particularly in surface modifications for cell culture substrates. By functionalizing surfaces with this compound, researchers can create environments conducive to cell adhesion and growth.

Case Study : A recent investigation found that surfaces treated with this silane supported better attachment and proliferation of stem cells compared to untreated surfaces .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below compares (N,N-Diethyl-3-aminopropyl)trimethoxysilane with key analogs:

Key Observations :

- Amino Group Substitution: The tertiary amine in the diethyl variant reduces hydrogen-bonding capacity compared to APTS (primary amine) and AEAPTS (diamine). This impacts surface adhesion; for example, APTS forms robust monolayers on glass for nanoparticle deposition , whereas the diethyl derivative may exhibit weaker interactions .

- Alkoxy Groups : All listed compounds use methoxy groups, except APTES (triethoxysilane), which offers slower hydrolysis due to bulkier ethoxy substituents .

Physicochemical and Functional Comparisons

Table 2: Key Properties and Performance

Research Findings :

- Hydrogen Bonding : Computational studies show that alkylation of the amine (e.g., MAPTS and the diethyl variant) reduces intermolecular hydrogen bonding, leading to less cohesive surface layers compared to APTS .

- Reactivity : The diethyl compound’s steric hindrance may slow hydrolysis and condensation reactions, making it suitable for applications requiring controlled release (e.g., catalysts) . In contrast, AEAPTS’s diamine structure enhances covalent binding to biomolecules in biosensors .

- Antibacterial Activity : Quaternary ammonium silanes (e.g., in ) exhibit superior antibacterial properties due to their charged groups, a feature absent in the diethyl compound unless further functionalized .

Q & A

Basic Research Questions

Q. What are the optimal synthetic methods for (N,N-Diethyl-3-aminopropyl)trimethoxysilane, and how do reaction conditions influence purity?

- Methodology : The compound is typically synthesized via sol-gel processes using alkoxysilane precursors. For example, sol-gel synthesis involving tetramethyl orthosilicate (TMOS) or methyl trimethoxysilane can be adapted by substituting with the target silane. Key parameters include pH (acidic or basic catalysis), temperature (room temperature to 80°C), and hydrolysis time (12–48 hours). Post-synthesis purification via vacuum distillation or column chromatography ensures removal of unreacted amines or silanol byproducts .

- Characterization : Confirm structure using H/C NMR, FTIR (amine N-H stretch at ~3300 cm, Si-O-Si at ~1100 cm), and mass spectrometry. Elemental analysis validates stoichiometry .

Q. How does this compound improve interfacial adhesion in composite materials?

- Mechanism : The silane acts as a bifunctional linker: its methoxy groups hydrolyze to form silanol bonds with inorganic surfaces (e.g., glass, metals), while the diethylamino group forms covalent or hydrogen bonds with organic polymers (epoxies, polyurethanes). This dual functionality enhances dispersion and reduces phase separation in composites .

- Experimental Design : Treat substrates with 1–5 wt% silane in ethanol/water (95:5 v/v) at pH 4–5 (acetic acid). Cure at 110°C for 1 hour. Adhesion strength can be quantified via peel tests (ASTM D1876) or tensile testing .

Q. What safety protocols are critical when handling this compound?

- Hazards : Flammable (flash point 100°C), causes skin/eye irritation (Xi hazard symbol). Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Store under nitrogen at 2–8°C in amber glass to prevent moisture-induced hydrolysis. Monitor for amine oxidation (yellow discoloration indicates degradation) .

Advanced Research Questions

Q. How can this silane stabilize nanoparticles for biomedical theranostics?

- Application : The amine group enables covalent conjugation to drugs (e.g., methotrexate via carbodiimide coupling) or biomolecules. For example, α-BiO nanoparticles coated with the silane showed 97% cancer cell toxicity in clonogenic assays. The silane layer enhances colloidal stability in physiological buffers and prevents aggregation .

- Optimization : Use a 4% molar ratio of silane to nanoparticle surface sites. Characterize dispersion via DLS and zeta potential. Validate biocompatibility with MTT assays .

Q. What role does this silane play in heterogeneous catalysis?

- Case Study : Ruthenium(II) complexes functionalized with the silane demonstrated chemoselective hydrogenation of α,β-unsaturated aldehydes (e.g., trans-4-phenyl-3-butene-2-al) with >90% conversion. The silane’s methoxy groups facilitate immobilization on silica supports via sol-gel methods, enabling recyclability without leaching .

- Synthesis : React RuCl with the silane and phosphine ligands (e.g., PPh) in anhydrous THF. Immobilize on SiO using tetraethoxysilane (TEOS) as a crosslinker .

Q. How to resolve contradictions in silane-modified surface stability across studies?

- Data Analysis : Conflicting reports on nanoparticle stability (e.g., agglomeration with MPTMS vs. stability with GLYMO) arise from differences in silane grafting density and substrate interactions. For the diethyl variant, ensure a monolayer coverage (0.5–1 molecules/nm) via XPS or AFM. Excess silane leads to multilayer formation and weak adhesion .

- Troubleshooting : Use agitation during silanization (e.g., sonication) to improve uniformity. Compare stability in polar (water) vs. nonpolar (toluene) solvents .

Q. Can hybrid silane films enhance corrosion resistance in metal alloys?

- Experimental Findings : Hybrid films with (3-glycidyloxypropyl)trimethoxysilane (GPTMS) showed a 90% reduction in corrosion current density (I) on galvannealed steel. The diethylamine group in the target silane provides active sites for crosslinking, while GPTMS improves hydrophobicity .

- Method : Apply a 3:1 GPTMS:diethyl-silane ratio in ethanol. Cure at 150°C for 2 hours. Evaluate via electrochemical impedance spectroscopy (EIS) and salt-spray testing (ASTM B117) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.